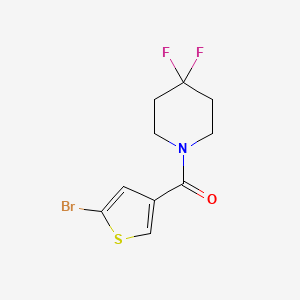
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone
Overview
Description
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone is a versatile chemical compound used in various scientific research fields. Its unique structure allows it to participate in diverse chemical reactions and interactions, making it valuable in drug discovery and material synthesis.
Mechanism of Action
Target of Action
A structurally similar compound, (+)-5-(5-bromothiophen-3-yl)-5-methyl-4-oxo-4,5-dihydro-furan-2-carboxylic acid, has been reported to interact with gpr109b , a G-protein coupled receptor involved in lipid metabolism .
Mode of Action
Based on its potential interaction with gpr109b , it might inhibit forskolin-induced cAMP generation , thereby modulating cellular signaling pathways.
Biochemical Pathways
Given its potential interaction with gpr109b , it might influence lipid metabolism and related signaling pathways.
Result of Action
Based on its potential interaction with gpr109b , it might modulate cellular signaling pathways, potentially influencing lipid metabolism.
Preparation Methods
The synthesis of (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone typically involves multi-step organic synthesis techniques. The process begins with the preparation of the thiophene and piperidine derivatives, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as chromatography and spectrometry for purification .
Chemical Reactions Analysis
(5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur using reagents like halogens or nucleophiles under appropriate conditions.
These reactions often result in the formation of derivatives with modified functional groups, which can be further utilized in different applications .
Scientific Research Applications
This compound finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Compared to other similar compounds, (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanone stands out due to its unique combination of the thiophene and piperidine moieties, which confer distinct chemical properties and reactivity. Similar compounds include:
- (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanol
- (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methane
- (5-Bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)-methanoic acid.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
(5-bromothiophen-3-yl)-(4,4-difluoropiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NOS/c11-8-5-7(6-16-8)9(15)14-3-1-10(12,13)2-4-14/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFBNHJLBZXERK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)C2=CSC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


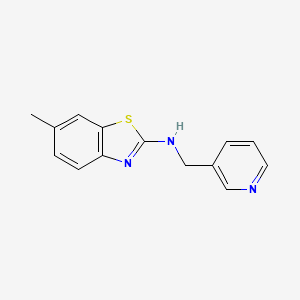
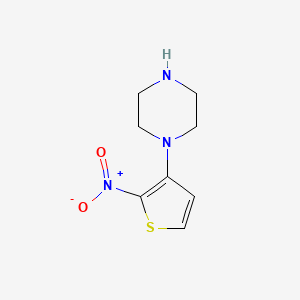
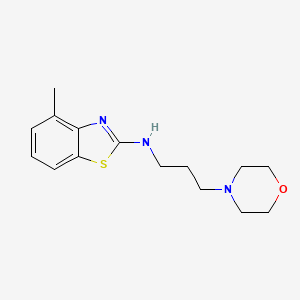
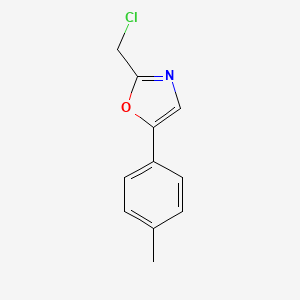
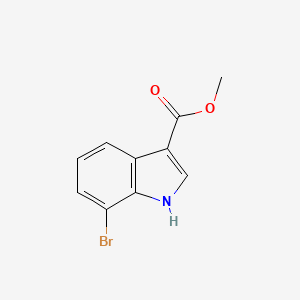

![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)

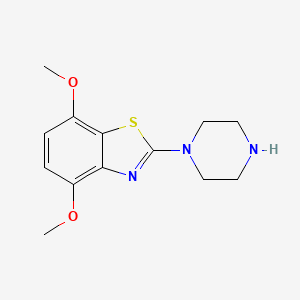
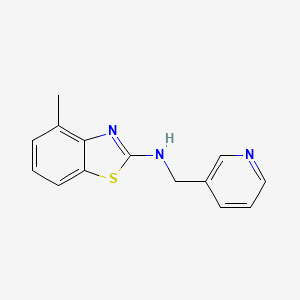
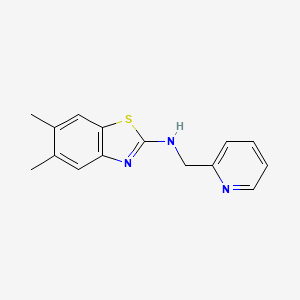
![2-Chloro-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1415729.png)

![2-[2-(2-Chloro-7-methyl-3-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1415731.png)
